molecular formula C7H4N2O2 B067210 2,5-diformyl-1H-pyrrole-3-carbonitrile CAS No. 183997-71-9

2,5-diformyl-1H-pyrrole-3-carbonitrile

Cat. No.: B067210
CAS No.: 183997-71-9
M. Wt: 148.12 g/mol
InChI Key: SMANBJWSHLOZJE-UHFFFAOYSA-N
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Description

2,5-Diformyl-1H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C7H4N2O2 It is a derivative of pyrrole, characterized by the presence of two formyl groups at the 2 and 5 positions and a cyano group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diformyl-1H-pyrrole-3-carbonitrile typically involves the formylation of 1H-pyrrole-3-carbonitrile. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation at the 2 and 5 positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,5-Diformyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: 2,5-dicarboxy-1H-pyrrole-3-carbonitrile

    Reduction: 2,5-dihydroxymethyl-1H-pyrrole-3-carbonitrile

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used

Scientific Research Applications

2,5-Diformyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5-diformyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The formyl and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrrole-3-carbonitrile: Lacks the formyl groups, resulting in different reactivity and applications.

    2,5-Diformyl-1H-pyrrole:

    1H-Pyrrole-3-carbonitrile: Lacks the formyl groups, making it less versatile in synthetic applications.

Uniqueness

2,5-Diformyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both formyl and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2,5-diformyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-2-5-1-6(3-10)9-7(5)4-11/h1,3-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMANBJWSHLOZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1C#N)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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